![molecular formula C13H16BrNO3 B405174 6-[(3-Bromobenzoyl)amino]hexanoic acid CAS No. 22834-48-6](/img/structure/B405174.png)
6-[(3-Bromobenzoyl)amino]hexanoic acid
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Overview
Description
6-[(3-Bromobenzoyl)amino]hexanoic acid, also known as 3-bromobenzoic acid amide, is an organic compound with a molecular formula of C9H13BrNO2. It is a white, crystalline solid that is soluble in water and alcohol. This compound is used in a variety of applications, including chemical synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
6-[(3-Bromobenzoyl)amino]hexanoic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 2-bromobenzoic acid and 6-[(3-Bromobenzoyl)amino]hexanoic acidic acid amide. It is also used in the synthesis of heterocycles, such as indoles and quinolines. In addition, it is used in the synthesis of amino acids and peptides.
Mechanism of Action
Target of Action
It’s structurally similar to aminocaproic acid , which is known to target enzymes that bind to the amino acid lysine .
Mode of Action
Considering its structural similarity to aminocaproic acid , it might also act as an effective inhibitor for enzymes that bind to the amino acid lysine . Aminocaproic acid exerts its fibrinolysis-inhibitory effects principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .
Biochemical Pathways
Based on the action of aminocaproic acid , it might be involved in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic .
Pharmacokinetics
Aminocaproic acid, a structurally similar compound, is known to be metabolized in the kidney and has an elimination half-life of 2 hours .
Result of Action
Based on the action of aminocaproic acid , it might prevent the formation of plasmin, an enzyme that breaks down fibrin clots .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-[(3-Bromobenzoyl)amino]hexanoic acid in laboratory experiments is that it can be used in a wide range of reactions. It is also relatively easy to synthesize and is relatively inexpensive compared to other reagents. However, it is not as soluble in organic solvents as other reagents, which can limit its use in some reactions.
Future Directions
There are a number of potential future directions for research involving 6-[(3-Bromobenzoyl)amino]hexanoic acid. These include further investigation into its biochemical and physiological effects, as well as its potential use as a drug delivery vehicle. In addition, further research could be conducted into its use as a catalyst for the synthesis of other compounds, as well as its potential application in the synthesis of peptides and proteins. Additionally, further research could be conducted into its potential use in the synthesis of heterocycles and other organic compounds. Finally, further research could be conducted into its potential use in the synthesis of pharmaceuticals and other compounds for medical applications.
Synthesis Methods
The synthesis of 6-[(3-Bromobenzoyl)amino]hexanoic acid is typically achieved through a two-step process. First, 6-[(3-Bromobenzoyl)amino]hexanoic acidic acid is reacted with ammonia in an aqueous solution of sodium hydroxide. This reaction produces this compound in a yield of around 80%. The second step involves the reaction of the amide with a carboxylic acid or an ester in the presence of a base, such as sodium hydroxide, to produce the desired product.
properties
IUPAC Name |
6-[(3-bromobenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-6-4-5-10(9-11)13(18)15-8-3-1-2-7-12(16)17/h4-6,9H,1-3,7-8H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMANTURRAJJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281805 |
Source
|
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22834-48-6 |
Source
|
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22834-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3-Bromobenzoyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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